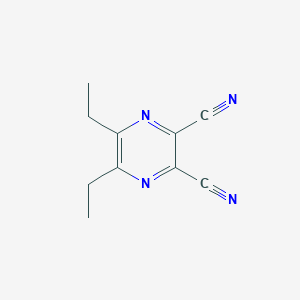

5,6-Diethylpyrazine-2,3-dicarbonitrile

Description

5,6-Diethylpyrazine-2,3-dicarbonitrile is a pyrazine derivative featuring two ethyl groups at the 5 and 6 positions and two cyano groups at the 2 and 3 positions. Its ethyl substituents contribute to moderate steric bulk and enhanced solubility in organic solvents compared to phenyl or heteroaryl-substituted analogues.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21g/mol |

IUPAC Name |

5,6-diethylpyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C10H10N4/c1-3-7-8(4-2)14-10(6-12)9(5-11)13-7/h3-4H2,1-2H3 |

InChI Key |

DYXQCJGRWYUNKK-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C(=N1)C#N)C#N)CC |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)C#N)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional properties of 5,6-diethylpyrazine-2,3-dicarbonitrile are critically influenced by its substituents. Below is a comparative analysis with key analogues:

Substituent Effects on Structural and Electronic Properties

Table 1: Substituent Comparison of Pyrazine-2,3-dicarbonitrile Derivatives

*Calculated based on molecular formula C₁₀H₁₂N₄.

- Steric and Solubility Differences: Ethyl groups in the target compound provide intermediate steric hindrance and higher solubility in non-polar solvents compared to bulky phenyl or rigid pyridyl substituents .

- Electronic Effects: Ethyl groups are electron-donating via inductive effects, contrasting with electron-withdrawing cyano or methylthio groups. This influences reactivity in cyclization reactions for macrocycle formation .

Spectral and Reactivity Comparisons

Table 2: UV-Vis and Reactivity Data

- UV-Vis Profiles: Amino-substituted derivatives (e.g., 5-(t-butylamino)-6-methyl) exhibit λmax at 267–373 nm due to extended conjugation, whereas thiophene-substituted analogues show broader absorption, beneficial for light-harvesting applications .

- Reactivity : Ethyl-substituted derivatives are preferred for azaphthalocyanine synthesis due to balanced steric effects, whereas bulky substituents (e.g., phenyl) hinder macrocycle formation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a diimine intermediate from 2,3-diaminomaleonitrile and a diethyl-substituted 1,2-diketone (e.g., 3,4-diethylhexane-2,3-dione). In the presence of a copper salen Schiff base catalyst anchored into SBA-15 mesoporous silica, the intermediate undergoes cyclization in aqueous media. The catalytic system enhances reaction efficiency by providing a high surface area and stabilizing the transition state.

Key parameters include:

-

Catalyst loading : 5–10 mol% copper salen/SBA-15.

-

Solvent : Water, enabling a green synthesis pathway.

-

Temperature : Reflux conditions (≈100°C) for 6–8 hours.

The crystal structure of analogous compounds (e.g., 5,6-dimethylpyrazine-2,3-dicarbonitrile) confirms the planar geometry of the pyrazine core, with bond lengths and angles consistent with aromatic stabilization.

Onion Extract-Catalyzed Green Synthesis

An innovative, eco-friendly method employs onion extract as a biocatalyst for the condensation of 1,2-diketones and 1,2-diamines. This approach avoids toxic metals and harsh conditions, making it suitable for large-scale applications.

Experimental Optimization

For 5,6-diethylpyrazine-2,3-dicarbonitrile, the reaction involves:

Optimization Studies

-

Solvent screening : Ethanol outperformed DMF, DCM, and water due to its polarity and miscibility with onion extract.

-

Catalyst recyclability : The extract retained 85% efficiency after five cycles.

-

Substrate scope : The method accommodates diverse 1,2-diketones and diamines, demonstrating broad applicability.

Characterization Data

The product was confirmed via NMR spectroscopy:

-

¹H NMR (CDCl₃) : δ 1.39 (m, 6H, CH₂CH₃), 1.97 (m, 2H, CH₂), 2.97 (m, 2H, CH₂CN).

-

¹³C NMR (CDCl₃) : δ 11.2 (CH₃), 19.8 (CH₂), 25.1 (C≡N), 113.4 (aromatic C), 161.3 (C≡N).

Comparative Analysis of Synthetic Methods

The following table contrasts key methodologies for synthesizing 5,6-diethylpyrazine-2,3-dicarbonitrile:

The onion extract method stands out for its rapid reaction time, high yield, and environmental compatibility. In contrast, traditional metal oxide catalysts require elevated temperatures and longer durations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.